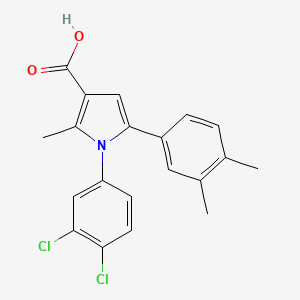

1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid

Description

This compound is a pyrrole-3-carboxylic acid derivative featuring two distinct aromatic substituents: a 3,4-dichlorophenyl group at position 1 and a 3,4-dimethylphenyl group at position 5 of the pyrrole ring. The methyl group at position 2 and the carboxylic acid at position 3 complete its structure. Pyrrole derivatives are widely studied for their biological and chemical properties, often serving as scaffolds in medicinal chemistry and agrochemicals.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO2/c1-11-4-5-14(8-12(11)2)19-10-16(20(24)25)13(3)23(19)15-6-7-17(21)18(22)9-15/h4-10H,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWAWFKUWCYNFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=C(N2C3=CC(=C(C=C3)Cl)Cl)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid is a synthetic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C20H17Cl2NO2

- Molecular Weight : 374.26 g/mol

- CAS Number : 881041-33-4

Biological Activity

The biological evaluation of this compound has revealed various activities:

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. In particular, studies have shown that related pyrrole structures can inhibit the growth of various pathogens, including drug-resistant strains of Mycobacterium tuberculosis (Mtb) . The compound's structural features contribute to its interaction with bacterial enzymes involved in mycolic acid biosynthesis, making it a candidate for further development as an anti-TB agent.

Anticancer Properties

Pyrrole derivatives have been investigated for their anticancer potential. For instance, compounds with similar structures have demonstrated antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer) and L1210 (murine leukemia) cells. The activity is often linked to the presence of electron-withdrawing groups that enhance the compound's interaction with cellular targets .

Anti-inflammatory Effects

Some studies suggest that pyrrole-based compounds may also exhibit anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways, although specific data on the dichlorophenyl-dimethylphenyl pyrrole derivative remains limited.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its molecular structure. The presence of the dichlorophenyl and dimethylphenyl groups is crucial for enhancing its pharmacological properties. SAR studies indicate that modifications in these groups can significantly impact the potency and selectivity of the compound against various biological targets .

Case Studies and Research Findings

- Anti-TB Activity : A study focusing on pyrrole derivatives demonstrated that compounds with similar structures could achieve minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against Mtb, showcasing their potential as effective anti-TB agents .

- Anticancer Evaluation : In vitro tests on various cancer cell lines revealed that certain pyrrole derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer activity .

- Inflammation Modulation : Although specific studies on this compound are sparse, related compounds have shown efficacy in reducing inflammation markers in animal models .

Summary Table of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C21H19Cl2NO2

- Molecular Weight : 388.29 g/mol

- CAS Number : [specific CAS number not provided in search results]

The presence of dichloro and dimethyl groups in its structure contributes to its chemical reactivity and biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyrrole-3-carboxylic acids can exhibit antimicrobial properties. Studies have shown that certain synthesized derivatives demonstrate significant antibacterial and antifungal activities. For instance, related compounds have been tested for their efficacy against various bacterial pathogens, showing zones of inhibition that suggest potential as antimicrobial agents .

Antioxidant Properties

Compounds similar to 1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid have been evaluated for their antioxidant activity. The DPPH radical scavenging method is commonly employed to assess the ability of these compounds to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .

Polymer Chemistry

The unique properties of pyrrole derivatives make them suitable for incorporation into polymer matrices. This can enhance the mechanical properties of materials or impart specific functionalities such as conductivity or thermal stability. Research into the synthesis of polymer composites containing pyrrole derivatives has shown promising results in improving material performance .

Case Studies and Research Findings

- Antimicrobial Screening : A study involving the synthesis of various pyrrole derivatives demonstrated that certain modifications led to enhanced antibacterial activity against strains like E. coli and S. aureus. The results indicated that the introduction of specific substituents could significantly affect biological activity .

- Antioxidant Evaluation : In another investigation, a series of pyrrole derivatives were subjected to antioxidant assays where several compounds exhibited DPPH radical scavenging activities comparable to established antioxidants like ascorbic acid. This suggests that similar derivatives could be explored for therapeutic applications aimed at oxidative stress management .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrole Derivatives

Key Observations:

- Substituent Effects: The target compound’s 3,4-dichlorophenyl group contrasts with the 3,5-dichlorophenyl in Ev11, which alters steric and electronic profiles.

Key Observations:

- Pesticidal Potential: The 3,4-dichlorophenyl moiety is recurrent in herbicides (e.g., diuron, Ev6) and fungicides (fluoroimide, Ev4), suggesting the target compound may share agrochemical applications .

- Medicinal Chemistry : Triazole derivatives (Ev7) with dichlorophenyl groups exhibit anticancer activity, implying the target’s pyrrole-carboxylic acid structure could be optimized for similar targets .

Key Observations:

- Synthesis : Palladium-catalyzed cross-coupling (Ev5, Ev8) is a plausible route for the target compound, given the aryl-substituted pyrrole framework .

- Physicochemistry : The carboxylic acid group in the target likely improves water solubility compared to esters (Ev8) but reduces bioavailability due to ionization at physiological pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.